Narasin sodium
Overview
Description
Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. This compound is effective against Gram-positive bacteria and certain protozoa, making it a valuable tool in the prevention and treatment of coccidiosis in poultry and other livestock .
Mechanism of Action
Target of Action
Narasin sodium is an ionophore antibiotic that primarily targets Gram-positive bacteria and coccidia , a group of parasitic protozoans . It is particularly effective against Enterococcus faecium and Enterococcus faecalis .
Mode of Action
This compound operates by forming lipid-soluble complexes with monovalent cations such as sodium (Na+), potassium (K+), and hydrogen (H+) ions . These complexes are then transported across the bacterial cell membrane, disrupting the essential ion gradients within the cell . This disruption leads to an increase in the intracellular concentration of H+ ions, activating the H+ ATPase pump to expel the excess H+ ions . The energy resources of the cell are depleted in this process, reducing its fermentative functions and cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This compound has been shown to inhibit this pathway by blocking the phosphorylation of IκBα . This inhibition can stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in certain cells .
Pharmacokinetics
While conventional pharmacokinetic studies on this compound are limited, it is known that the compound is rapidly metabolized in the liver and eliminated in the feces within a few days . The principal effect of narasin is on the microflora of the intestinal tract, including coccidia .
Result of Action
The action of this compound results in a number of molecular and cellular effects. Its antibacterial properties lead to the disruption of Gram-positive bacterial cells, while its coccidiostatic properties inhibit the growth and reproduction of coccidia . In swine, this compound administration results in improved nitrogen digestibility, which decreases fecal nitrogen and increases the relative concentrations of propionic acid in the large intestine .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by this compound can occur, potentially affecting its action . Furthermore, the compound’s effectiveness can be influenced by the specific microflora present in the intestinal tract of the animal .
Biochemical Analysis
Biochemical Properties
Narasin sodium inhibits NF-κB signaling and induces tumor cells apoptosis . NF-κB is a transcription factor that plays a vital role in various cellular processes such as neuronal and embryonic development, cell proliferation, apoptosis, and immune responses to infection and inflammation .
Cellular Effects
This compound has been shown to be active against osteosarcoma cells at the same concentrations that are less toxic to normal cells . This effect is achieved by growth inhibition and apoptosis induction, which is mediated by oxidative stress and damage, and mitochondrial dysfunction .
Molecular Mechanism
It is known that this compound inhibits NF-κB signaling via inhibition of IκBα phosphorylation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve average daily gain (ADG), feed efficiency (G:F), and carcass yield when fed continuously for longer than 65 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narasin sodium is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation broth is processed to isolate narasin, which is then converted to its sodium salt form. The sodium salt of narasin is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours. The resulting solution is then treated with water and ethyl acetate to precipitate the sodium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens. The fermentation process is carefully controlled to optimize the yield of narasin. After fermentation, the broth is subjected to extraction and purification processes to isolate narasin, which is then converted to its sodium salt form using the method described above .
Chemical Reactions Analysis
Types of Reactions: Narasin sodium undergoes various chemical reactions, including:
Oxidation: Narasin can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in narasin.
Substitution: Narasin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of narasin, while reduction can yield reduced forms with modified functional groups .
Scientific Research Applications
Narasin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ionophore antibiotics and their interactions with metal ions.
Biology: Investigated for its effects on microbial populations and its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating infections caused by Gram-positive bacteria and protozoa.
Industry: Utilized in the livestock industry to prevent and treat coccidiosis, thereby improving animal health and productivity
Comparison with Similar Compounds
- Salinomycin
- Monensin
- Lasalocid
- Maduramicin
- Semduramicin
Narasin sodium’s unique structure and properties make it a valuable compound in both scientific research and practical applications in the livestock industry.
Properties
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Narasin sodium discussed in the provided research?
A1: The provided research abstract focuses on the application of various polyether antibiotics, including this compound, in animal husbandry production. [] This suggests its use as an animal feed additive to improve growth and feed efficiency in livestock.
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